N'-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide
Overview
Description
Molecular Structure Analysis
The molecular formula of N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide is C11H15N3O2 . Its molecular weight is 221.2557 .Physical And Chemical Properties Analysis
The physical and chemical properties of N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide include a molecular weight of 221.26 . It should be stored sealed in dry conditions at 2-8°C . The boiling point is not provided .Scientific Research Applications
Synthetic Methods and Biological Activities
A study on benzimidazole sugar conjugates revealed the synthesis and structure-activity relationship (SAR) of a series of 2-methyl-N-substituted-benzimidazoles with significant anti-inflammatory and analgesic activities, highlighting the medicinal chemistry applications of similar compounds (El-Nezhawy et al., 2009).
Research involving the hydroxylation of pyrrolidines by Sphingomonas sp. HXN-200 demonstrates the biocatalytic potential for creating stereoselective and regioselective hydroxypyrrolidines, essential for pharmaceutical synthesis (Li et al., 2001).
Chemical Synthesis and Drug Development
The discovery of a PARP inhibitor for cancer treatment, showcasing the use of cyclic amine-containing benzimidazole carboxamide, underlines the importance of precise chemical design in developing therapeutic agents (Penning et al., 2009).
An improved synthesis of unusual amino acids, such as 3-hydroxyproline from pyrrolidinones, illustrates the methodology's relevance in synthesizing biologically significant compounds (Huang & Huang, 2004).
Novel Synthetic Pathways and Biochemical Analysis
Novel pathways for synthesizing polyhydroxylated cyclic nitrones and N-hydroxypyrrolidines emphasize the advancements in creating enantiomerically pure compounds for biochemical research (Desvergnes et al., 2008).
The preparation of enantiomerically pure N-heterocyclic amino alcohols via enzymatic kinetic resolution showcases the integration of enzymatic processes in synthesizing chirally pure compounds, vital for the development of bioactive molecules (Tofani et al., 2015).
properties
IUPAC Name |
N'-hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-11(13-16)9-3-1-2-4-10(9)14-6-5-8(15)7-14/h1-4,8,15-16H,5-7H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYAUUUSLHELCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC=C2C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1O)C2=CC=CC=C2/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.